1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Description
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is a silyl-protected alcohol derivative characterized by a tert-butyl(diphenyl)silyl (TBDPS) group attached via an oxymethyl linker to a phenyl ring, with a terminal ethanol moiety. This compound is significant in organic synthesis, particularly as a protected intermediate for alcohols, where the bulky TBDPS group enhances stability against acidic or basic conditions compared to smaller silyl groups like tert-butyl(dimethyl)silyl (TBDMS) . Its molecular structure combines steric hindrance from the diphenyl substituents with the polar oxymethyl and alcohol groups, influencing its solubility and reactivity.
Properties
IUPAC Name |
1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOYIQSUXKDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the hydroxyl groups present in various organic compounds. This compound, also known as a silylating reagent, is used in the protection of alcohols. It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols.
Mode of Action
The compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol interacts with its targets by forming a protective layer around the hydroxyl groups. This protective layer is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of the compound. This interaction results in the formation of silyl ethers, which are more resistant to acidic conditions and nucleophilic species.
Biochemical Pathways
The compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol affects the biochemical pathways involving alcohols. By protecting the hydroxyl groups, it prevents them from undergoing unwanted reactions during synthetic transformations in organic chemistry. The downstream effects include increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups.
Pharmacokinetics
The compound is known to have a high molecular weight of 3906, which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the formation of stable silyl ethers. These ethers are more resistant to acidic conditions and nucleophilic species, allowing for the protection of hydroxyl groups during various synthetic transformations in organic chemistry.
Action Environment
The action, efficacy, and stability of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol can be influenced by various environmental factors. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of certain types of ethers. It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove certain types of acetals. The compound’s stability may be affected by the presence of a fluoride source.
Biochemical Analysis
Biochemical Properties
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol plays a significant role in biochemical reactions, particularly as a silylating reagent used in the protection of alcohols and the preparation of silyl ethers . It interacts with various enzymes and proteins, facilitating the formation of stable silyl ethers. The compound’s interaction with hydroxyl groups is crucial for its function as a protecting group, ensuring the stability of sensitive biomolecules during chemical synthesis .
Cellular Effects
The effects of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol on cellular processes are primarily related to its role as a protecting group. It influences cell function by stabilizing hydroxyl groups, thereby preventing unwanted reactions that could disrupt cellular metabolism and gene expression . This stabilization is essential for maintaining the integrity of cellular components during biochemical experiments.
Molecular Mechanism
At the molecular level, 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol exerts its effects through the formation of silyl ethers. The compound’s tert-butyl(diphenyl)silyl group interacts with hydroxyl groups, forming a stable bond that protects the hydroxyl group from nucleophilic attacks . This mechanism is vital for the selective protection of primary hydroxyl groups, allowing for precise control over chemical reactions in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is influenced by various factors, including pH and temperature. The compound is stable under acidic conditions and can withstand harsh environments without significant degradation . Over time, its protective effects on hydroxyl groups remain consistent, making it a reliable reagent for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol in animal models vary with dosage. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects . At higher doses, there may be potential toxic effects, including disruption of cellular functions and metabolic processes . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is involved in metabolic pathways related to the protection of hydroxyl groups. It interacts with enzymes responsible for silylation, facilitating the formation of stable silyl ethers . This interaction is essential for maintaining the integrity of sensitive biomolecules during metabolic processes, ensuring accurate and reliable results in biochemical research .
Transport and Distribution
Within cells and tissues, 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the compound’s localization to specific cellular compartments, where it can exert its protective effects on hydroxyl groups . The compound’s distribution is crucial for its function in biochemical reactions, as it must reach target sites to provide effective protection .
Subcellular Localization
The subcellular localization of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific organelles, where it can protect hydroxyl groups from nucleophilic attacks . The precise localization is essential for the compound’s function, ensuring that it provides protection where it is most needed in biochemical experiments .
Biological Activity
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol, with the molecular formula CHOSi and a molar mass of 390.59 g/mol, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHOSi |
| Molar Mass | 390.59 g/mol |
| CAS Number | 1123169-56-1 |
The biological activity of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is primarily attributed to its antioxidant properties. It acts as a free radical scavenger, which is crucial in mitigating oxidative stress within cells. Such activity can protect cellular components from damage caused by reactive oxygen species (ROS).
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant effects. For instance, silybin, a flavonoid known for its antioxidant properties, has been shown to reduce lipid peroxidation in liver microsomes induced by tert-butyl hydroperoxide (t-BHP) . This suggests that 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol may similarly protect against oxidative damage.
Case Studies
- Hepatotoxicity Protection : A study examining the protective effects of various compounds against t-BHP-induced hepatotoxicity found that similar silanol derivatives enhanced cellular glutathione levels and expression of antioxidant genes, suggesting a potential protective mechanism for liver cells .
- Cytoprotective Effects : In vitro studies on human liver-derived HepG2 cells demonstrated that certain silanol compounds could increase the phosphorylation of AMPK and activate Nrf2-dependent pathways, leading to enhanced expression of heme oxygenase-1 (HO-1), a key enzyme in cellular defense against oxidative stress .
Research Findings
Recent investigations into the biological activities of silanol derivatives indicate that they can effectively modulate oxidative stress responses. The following table summarizes key findings from relevant studies:
| Study Reference | Compound Tested | Biological Effect | Mechanism of Action |
|---|---|---|---|
| Study A | Silybin | Reduced lipid peroxidation | Free radical scavenging |
| Study B | Ganodermanondiol | Increased glutathione levels | Nrf2 pathway activation |
| Study C | 1-[4-(tert-butyl-diphenyl-silyl)oxymethyl]-phenyl-ethanol | Cytoprotective effects against t-BHP | AMPK phosphorylation and HO-1 expression |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Silyl Group Impact : The TBDPS group in the target compound provides greater steric bulk and hydrolytic stability than TBDMS or dimethyl(phenyl)silyl groups . This makes it preferable for multi-step syntheses requiring prolonged protection.
- Terminal Functionality: The ethanol group enables hydrogen bonding, enhancing polarity compared to the ethanone in the TBDMS analog . However, the trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]ethanol introduces strong electron-withdrawing effects, increasing alcohol acidity (pKa ~9–10) compared to the silyl-protected ethanol (pKa ~14–16) .
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Observations :
- The TBDPS group’s aromatic rings significantly increase lipophilicity (logP ~6.8) compared to TBDMS (logP ~4.2) or trifluoromethylphenyl derivatives (logP ~2.5) .
- The ethanol group in the target compound improves polar solvent compatibility relative to the ethanone analog, though steric bulk limits aqueous solubility.
Table 3: Reaction Profiles
Key Observations :
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Starting from a 4-(hydroxymethyl)phenyl ethanol or related precursor.
- Protection of the hydroxyl group(s) with the tert-butyl(diphenyl)silyl chloride reagent.
- Use of organic bases or acid scavengers to facilitate silylation.
- Purification by filtration, distillation, or chromatography to obtain high purity product.
Preparation of tert-Butyl(diphenyl)silyl Ether Derivatives
The tert-butyl(diphenyl)silyl (TBDPS) group is introduced by reacting the hydroxyl-containing substrate with tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically conducted in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at low to ambient temperatures.
- Typical procedure:
- Dissolve the phenolic or alcoholic substrate in dry solvent.
- Add tert-butyl(diphenyl)silyl chloride dropwise.
- Add base (pyridine or triethylamine) to neutralize HCl formed.
- Stir under inert atmosphere (nitrogen or argon) for several hours.
- Quench reaction with water, extract organic layer.
- Purify by column chromatography or recrystallization.
This method provides high selectivity and yield of the TBDPS-protected compound, preserving other acid- or base-sensitive groups.
Selective Deprotection and Stability Considerations
The tert-butyl(diphenyl)silyl group is known for its high stability under mild acidic and basic conditions, making it a preferred protecting group in multi-step syntheses. Mild and selective deprotection methods using catalytic sodium or gold salts have been reported, which allow selective removal without affecting other silyl groups or protecting groups.
Data Table Summarizing Key Parameters for Preparation
| Parameter | Typical Conditions / Values | Notes |
|---|---|---|
| Starting material | 4-(Hydroxymethyl)phenyl ethanol or related phenol | Requires free hydroxyl group |
| Silylating agent | tert-Butyl(diphenyl)silyl chloride (TBDPS-Cl) | Bulky silyl chloride reagent |
| Solvent | Dry dichloromethane (CH2Cl2), THF, or Sherwood oil | Aprotic, inert solvents preferred |
| Base | Pyridine, triethylamine | Neutralizes HCl byproduct |
| Reaction temperature | 0°C to 55°C | Lower temps for selectivity, reflux for completion |
| Reaction time | 5 hours to 45 hours | Depends on scale and substrate |
| Purification | Filtration, atmospheric distillation, vacuum distillation, flash chromatography | To achieve purity >99% |
| Yield | 70–76% (adapted from related silyl ether syntheses) | High yield with optimized conditions |
| Product purity | ≥ 99.96% | Confirmed by chromatographic and spectroscopic methods |
Research Findings and Optimization Notes
- The choice of base affects the reaction time and yield; triethylamine often leads to slightly higher yields than pyridine.
- Reaction times can be optimized by adjusting solvent volume and temperature.
- The bulky TBDPS group offers enhanced stability compared to smaller silyl groups, useful for protecting sensitive hydroxyls during complex synthetic sequences.
- Industrial scale-up involves careful control of reaction temperature and vacuum distillation parameters to maximize yield and purity.
- Selective silylation can be achieved even in the presence of multiple hydroxyl groups by controlling stoichiometry and reaction conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving hydroxyl protection, silylation, and reduction. For example:
Hydroxyl Protection : The primary hydroxyl group in the precursor (e.g., 4-hydroxymethylphenol) is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in anhydrous dichloromethane with imidazole as a base .
Oxetane Formation : Subsequent steps may involve oxetane ring formation under catalytic conditions (e.g., using BF₃·OEt₂) .
Reduction : The ketone intermediate (if present) is reduced to the alcohol using NaBH₄ or LiAlH₄, with solvent polarity and temperature critically affecting stereochemical outcomes .
- Data Contradictions : Some protocols report lower yields (~60%) due to steric hindrance from the bulky TBDPS group, while others achieve >80% yield via slow addition of reagents .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the TBDPS group (δ ~1.05 ppm for tert-butyl protons; aromatic protons at δ 7.3–7.7 ppm) and the ethanol moiety (δ ~4.5 ppm for -CH₂OH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 376.56 (C₂₄H₂₈O₂Si) .
- X-ray Crystallography : Rarely reported due to challenges in crystallization, but useful for confirming stereochemistry in derivatives .
Advanced Research Questions
Q. How does the TBDPS group influence the compound’s reactivity in nucleophilic substitutions or oxidation reactions?
- Methodological Answer :
- Steric Effects : The bulky TBDPS group reduces reactivity at the benzylic position, requiring harsher conditions (e.g., BF₃·OEt₂ for Friedel-Crafts alkylation) compared to unprotected analogs .
- Oxidation Resistance : The TBDPS-protected ethanol is resistant to oxidation by PCC or CrO₃, unlike unprotected benzyl alcohols, which oxidize to ketones under similar conditions .
Q. What strategies optimize enantiomeric purity in derivatives of this compound for chiral drug synthesis?
- Methodological Answer :
- Chiral Catalysts : Use of (R)- or (S)-BINOL-based catalysts in asymmetric reductions of ketone intermediates (e.g., achieving >90% ee with LiAlH₄ and chiral ligands) .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile-phase composition (hexane:isopropanol ratios) adjusted for baseline resolution .
- Challenges : The TBDPS group comutes retention times, requiring longer column equilibration .
Q. How does the compound perform in biochemical assays targeting G protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Binding Assays : Radiolabeled derivatives (e.g., tritiated ethanol analogs) show moderate affinity for adrenergic receptors (IC₅₀ ~50 nM), validated via competitive binding with isoproterenol .
- Functional Assays : In cAMP accumulation studies, the compound acts as a partial agonist (EC₅₀ ~100 nM), requiring β-arrestin recruitment assays to confirm signaling bias .
- Contradictions : Some studies report inverse agonism in overexpressed receptor systems, highlighting context-dependent activity .
Experimental Design & Data Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
Standardize Assay Conditions : Control for variables like cell line (HEK293 vs. CHO), receptor density, and incubation time .
SAR Studies : Systematically modify the ethanol moiety (e.g., replacing -OH with -OCH₃) to isolate structural determinants of activity .
Meta-Analysis : Use cheminformatics tools (e.g., Schrodinger’s QikProp) to correlate logP values (>3.5) with membrane permeability differences .
Q. What computational methods predict the compound’s metabolic stability?
- Methodological Answer :
- In Silico Metabolism : Tools like StarDrop or ADMET Predictor simulate cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation at the benzylic position) .
- Docking Studies : Molecular docking into CYP2D6 active sites predicts regioselective hydroxylation, validated via LC-MS/MS analysis of microsomal incubations .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
